4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCTXDSCFWPDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxy Ether Formation
The synthesis begins with nucleophilic aromatic substitution between 2,4-dichlorophenol and ethyl 2-bromobutyrate under basic conditions (K₂CO₃/DMF, 80°C, 12 h). This yields ethyl 2-(2,4-dichlorophenoxy)butyrate (Scheme 1A). Alternative protocols using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) have been reported for stereospecific ether formation, though these are unnecessary for this achiral intermediate.
Saponification to Carboxylic Acid
The ester intermediate undergoes hydrolysis using NaOH (2M, ethanol/water, reflux, 4 h) to produce 2-(2,4-dichlorophenoxy)butanoic acid in 85–92% yield. Critical parameters include:
-
Temperature : Excessive heat promotes decarboxylation.
-
Solvent : Aqueous ethanol balances solubility and reaction kinetics.
Preparation of 4-(1-Pyrrolidinylsulfonyl)aniline
Sulfonation of 4-Nitroaniline
4-Nitroaniline is treated with chlorosulfonic acid (ClSO₃H, 0–5°C, 2 h) to form 4-nitrobenzenesulfonyl chloride . Subsequent reaction with pyrrolidine (THF, 0°C → RT, 6 h) affords 4-nitro-N-(pyrrolidin-1-yl)benzenesulfonamide (78% yield).
Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 3 h) reduces the nitro group to an amine, yielding 4-(1-pyrrolidinylsulfonyl)aniline (95% purity, 98% yield). Alternative methods using Fe/HCl or SnCl₂ are less efficient (<80% yield).
Amide Coupling: Final Step Assembly
Activation of Butanoic Acid
The carboxylic acid is activated using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF (0°C, 15 min). This generates a reactive acyloxyphosphonium intermediate, ensuring efficient coupling.
Nucleophilic Attack by Aniline
Addition of 4-(1-pyrrolidinylsulfonyl)aniline (1.0 equiv) to the activated acid (DMF, 25°C, 12 h) produces the target amide in 89–94% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords analytical-grade product.
Alternative Synthetic Routes and Modifications
Parallel Synthesis for SAR Studies
Parallel-compound synthesis methodologies enable rapid diversification of the butanamide chain and sulfonamide group. For example:
Thioether and Sulfone Analog Synthesis
Replacing the phenoxy oxygen with sulfur requires 2,4-dichlorothiophenol and ethyl 2-bromopropionate, followed by oxidation with m-CPBA to sulfones. These steps highlight the versatility of the core synthetic framework.
Optimization and Scale-Up Considerations
Solvent Selection
Catalytic Efficiency
The patent CN102249938A demonstrates that catalyst recycling (e.g., Raney Ni) in nitro reductions maintains yield (>98%) across five batches.
Yield Comparison Across Steps
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| Ether formation | Ethyl 2-(2,4-dichlorophenoxy)butyrate | 92 | 98 |
| Saponification | 2-(2,4-Dichlorophenoxy)butanoic acid | 89 | 95 |
| Sulfonamide synthesis | 4-Nitro-N-(pyrrolidin-1-yl)benzenesulfonamide | 78 | 97 |
| Nitro reduction | 4-(1-Pyrrolidinylsulfonyl)aniline | 98 | 95 |
| Amide coupling | Target compound | 94 | 99 |
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a model compound in studying the mechanisms of herbicide action and the development of new herbicidal agents.
Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.
Medicine: Investigated for its potential use in developing new drugs that target specific pathways influenced by auxin-like compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves its interaction with plant hormone receptors, specifically those that bind to auxins. By mimicking the natural plant hormone, this compound induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,4-Dichlorophenoxy)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)butanamide
- Structure: Shares the 2,4-dichlorophenoxybutanamide backbone but replaces the pyrrolidinylsulfonylphenyl group with a dihydrobenzodioxin ring.
- Properties: Molecular formula C₁₈H₁₇Cl₂NO₄ (molar mass 382.24 g/mol).
- Applications : Benzodioxin derivatives are often explored for CNS activity due to blood-brain barrier penetration. The target compound’s sulfonamide group may favor peripheral tissue targeting.
N-(4-(3-(2,4-Dichlorophenoxy)-1-(4-Methoxyphenyl)-4-Oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide
- Structure: Contains a β-lactam (azetidinone) core and a morpholine carboxamide group, unlike the linear butanamide chain in the target compound.
- Properties : IR data (1751 cm⁻¹ for β-lactam CO) confirms ring strain, which is absent in the target compound. The morpholine group improves aqueous solubility but may reduce metabolic stability compared to pyrrolidinylsulfonyl.
- Applications: β-Lactam analogs are typically antibiotic candidates. The target compound’s lack of a β-lactam ring suggests divergent mechanisms, possibly targeting non-enzymatic pathways.
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (CTPS1 Inhibitor)
- Structure: Features a pyrimidine-pyridine heterocyclic system and cyclopropanesulfonamido group, contrasting with the dichlorophenoxy-pyrrolidinylsulfonyl motif.
- Properties: Designed as a cytidine triphosphate synthase 1 (CTPS1) inhibitor for cancer therapy.
- Applications : CTPS1 inhibitors require precise heterocyclic interactions. The target compound’s simpler structure may lack this specificity but could be optimized for alternative targets.
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure: Includes a dioxoisoindolinyl group and pyridinylsulfamoyl substituent, differing from the dichlorophenoxy and pyrrolidinylsulfonyl groups.
- Properties : Molar mass 493.53 g/mol (C₂₄H₂₃N₅O₅S). The pyridinylsulfamoyl group enhances polarity, likely improving solubility but reducing cell permeability compared to the target compound.
- Applications : Sulfamoyl-phenyl derivatives are common in enzyme inhibition (e.g., carbonic anhydrase). The target compound’s pyrrolidinylsulfonyl group may offer similar binding but with altered steric effects.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a synthetic derivative that incorporates elements known for their biological activity, particularly in the fields of herbicides and pharmaceuticals. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure combining a dichlorophenoxy group with a pyrrolidinylsulfonyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.
- Molecular Formula : C18H21Cl2N2O3S
- Molecular Weight : 416.34 g/mol
- Key Functional Groups :
- Dichlorophenoxy (herbicidal properties)
- Pyrrolidinylsulfonyl (potential pharmacological activity)
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from relevant studies.
Antimicrobial Activity
A study evaluating several derivatives of phenoxyacetic acid showed that compounds with similar structures exhibited significant antibacterial activity against gram-positive bacteria and mycobacteria. Specifically, derivatives demonstrated submicromolar activity against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| 4-Dichlorophenoxy Derivative | S. aureus | 0.5 |
| 4-Dichlorophenoxy Derivative | M. tuberculosis | 0.8 |
Cytotoxicity in Cancer Cells
The cytotoxic profile of the compound was assessed against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values in the low micromolar range.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 2.41 |
| HeLa | This compound | 3.50 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, studies on related compounds suggest they may disrupt microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest in the G2/M phase .
Case Studies
-
Case Study on Antibacterial Efficacy :
A series of experiments conducted on various bacterial strains highlighted the effectiveness of the dichlorophenoxy group in enhancing antibacterial properties. The study found that compounds with this moiety were significantly more effective than traditional antibiotics like ampicillin. -
Case Study on Anticancer Activity :
In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a potential role as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide in academic settings?
- Methodological Answer : A common approach involves nucleophilic substitution and amide coupling. For example, the dichlorophenoxy moiety can be introduced via reaction of 2,4-dichlorophenol with a butyric acid derivative, followed by coupling with a sulfonamide-functionalized aniline. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization . Ensure anhydrous conditions for sulfonamide formation to avoid hydrolysis .
Q. How should researchers optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Key variables include:
- Catalysts : Use coupling agents like HATU or DCC for amide bond formation.
- Temperature : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to minimize side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Monitoring : Track progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic partners) to drive reactions to completion .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and amide linkage.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer : Discrepancies often arise from residual solvents or non-UV-active impurities. Use complementary methods:
- Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., maleic acid).
- Elemental Analysis : Verify C/H/N ratios to detect inorganic contaminants.
- Combined Workflow : Cross-validate HPLC with charged aerosol detection (CAD) for non-chromophoric impurities .
Q. What computational approaches aid in understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., sulfonamide-targeted enzymes). Parameterize the force field for halogen bonds (Cl···O/N interactions) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents to predict bioactivity .
Design a study to explore the structure-activity relationship (SAR) of analogs with modified aryl sulfonamide groups.
- Methodological Answer :
- Synthetic Variations : Replace pyrrolidinylsulfonyl with piperazinylsulfonyl or morpholinylsulfonyl groups .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.
- Data Analysis : Apply multivariate regression (e.g., PLS) to link substituent descriptors (logP, polar surface area) to IC₅₀ values. Validate with leave-one-out cross-validation .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to reduce logP and enhance renal clearance .
- Toxicokinetics : Conduct dose-ranging studies in rodents, monitoring liver enzymes (ALT/AST) and kidney function (creatinine). Use LC-MS/MS to quantify parent compound and metabolites in plasma .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to identify reactive intermediates (e.g., glutathione adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
